1-Iodo-3,5-bis(propan-2-yloxy)benzene
Description
1-Iodo-3,5-bis(propan-2-yloxy)benzene is an iodoaromatic compound featuring a benzene ring substituted with an iodine atom at the 1-position and isopropoxy groups (propan-2-yloxy) at the 3- and 5-positions.
Properties
Molecular Formula |
C12H17IO2 |
|---|---|
Molecular Weight |
320.17 g/mol |
IUPAC Name |
1-iodo-3,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H17IO2/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9H,1-4H3 |
InChI Key |
SGWSCGWHEXNNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)I)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS 328-73-4)
- Substituents : Electron-withdrawing trifluoromethyl (-CF₃) groups.
- Reactivity: Exhibits high reaction rates in palladium-catalyzed aminocarbonylation due to the electron-withdrawing nature of CF₃ groups, which activate the iodoarene toward oxidative addition .
- Applications: Used in Sonogashira couplings to synthesize aryl-end-capped masked hexaynes .
- Molecular Weight : 340.007 g/mol .
1-Iodo-3,5-bis(hept-6-en-1-yloxy)benzene
- Substituents : Long alkenyloxy chains (hept-6-en-1-yloxy).
- Reactivity : Polymerizes via Grignard metathesis (GII catalyst) to form high-capacitance polymers. The alkenyl groups enable post-polymerization functionalization .
- Steric Effects : Longer chains introduce greater steric hindrance compared to isopropoxy groups.
1-Iodo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene
- Substituents : Bulky oxazoline groups.
- Applications : Acts as a ligand in silver(I)-ethynide complexes, leveraging halogen bonding and coordination chemistry .
- Electronic Properties : Oxazoline substituents provide both electron-donating and steric effects, contrasting with the purely electron-donating isopropoxy groups.
Physical and Chemical Properties
Reaction Outcomes in Catalytic Processes
Palladium-Catalyzed Carbonylation
- 1-Iodo-3,5-bis(trifluoromethyl)benzene: Predominantly forms monocarbonylated amides due to rapid substrate consumption in the presence of electron-withdrawing groups .
- Hypothetical Behavior of this compound : Electron-donating isopropoxy groups may slow oxidative addition, favoring dicarbonylated products or ester formation under similar conditions.
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